Pharmacopeial Identity & Purity
Almotriptan N-Oxide Hydrochloride is officially designated as USP Almotriptan Related Compound D and EP Impurity E [1]. As a USP Reference Standard, it is supplied with a certificate of analysis confirming identity, purity, and potency suitable for use in compendial methods. The USP monograph for Almotriptan Malate specifies a limit test for Almotriptan Related Compound D and N-Dimer, underscoring its critical role in batch release testing [2]. In contrast, generic N-oxide compounds or other triptan metabolites lack this specific pharmacopeial recognition and the associated traceable characterization data required for regulatory submissions (ANDA, DMF).
| Evidence Dimension | Regulatory acceptance and traceability |
|---|---|
| Target Compound Data | USP Reference Standard (RS); EP Impurity E designation; COA provided with traceable purity value [1] |
| Comparator Or Baseline | Non-pharmacopeial almotriptan N-oxide; generic triptan N-oxides |
| Quantified Difference | Target compound is the official reference material for compendial impurity limit tests; comparators are not recognized by USP/EP for this purpose [2] |
| Conditions | As defined in USP-NF and EP monographs |
Why This Matters
Only pharmacopeially designated reference standards ensure method accuracy and regulatory compliance for impurity quantitation in drug substance and product release.
- [1] SynZeal. Almotriptan EP Impurity E. Catalog No. SZ-A087005. CAS 603137-43-5 (HCl Salt: 1391054-49-1). View Source
- [2] USP. Almotriptan Malate Monograph. Limit of Almotriptan Related Compound D and N-Dimer. USP-NF. View Source
